molecular formula C11H18BNO3 B8511728 6-Hexyloxypyridine-3-boronic acid

6-Hexyloxypyridine-3-boronic acid

Cat. No.: B8511728
M. Wt: 223.08 g/mol
InChI Key: MPANAQLDOQOWPC-UHFFFAOYSA-N
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Description

6-Hexyloxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C11H18BNO3 and its molecular weight is 223.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18BNO3

Molecular Weight

223.08 g/mol

IUPAC Name

(6-hexoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C11H18BNO3/c1-2-3-4-5-8-16-11-7-6-10(9-13-11)12(14)15/h6-7,9,14-15H,2-5,8H2,1H3

InChI Key

MPANAQLDOQOWPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OCCCCCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

250 mmol of n-butyllithium (1.6M solution in n-hexane) are added dropwise at 0° C. with exclusion of moisture and under a protective-gas atmosphere to a solution of 250 mmol of 5bromo-2-hexyloxypyridine in 500 ml of abs. diethyl ether. The mixture is stirred at this temperature for a further 1 hour, and 275 mmol of trimethyl borate are subsequently added slowly. After the mixture has been stirred at 0° C. for a further hour, a solution of 175 ml of water and 25 ml of 37 percent hydrochloric acid is added dropwise. The mixture is stirred at room temperature for 1 hour, the phases are then separated, the aqueous phase is extracted a number of times with dichloromethane, and the combined organic extracts are dried using magnesium sulfate. The solvents are removed in vacuo. After drying in a high vacuum, the red-brown, high-viscosity crude product is reacted further without additional purification.
Quantity
250 mmol
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step One
Quantity
275 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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